molecular formula C19H16N2O3 B8689238 2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)acetonitrile CAS No. 97941-17-8

2-(3,4-Bis(4-methoxyphenyl)isoxazol-5-yl)acetonitrile

Cat. No. B8689238
CAS RN: 97941-17-8
M. Wt: 320.3 g/mol
InChI Key: ZGENMRHZPXICGF-UHFFFAOYSA-N
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Patent
US05478856

Procedure details

A 500 mg of 5-chloromethyl-3,4-bis(4-methoxyphenyl)isoxazole was dissolved in a mixed solvent of dimethylsulfoxide (3 ml) and water (1 ml). To the solution, 122 mg of potassium cyanide was added, and the mixture was stirred at room temperature for 18 hours. A 80 ml of ethyl acetate was added to the mixture. The resulting mixture was washed with water, dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1) to give 210 mg (yield 43.1%) of a desired 5-cyanomethyl-3,4-bis(4-methoxyphenyl)isoxazole.
Name
5-chloromethyl-3,4-bis(4-methoxyphenyl)isoxazole
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
122 mg
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[O:7][N:6]=[C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[C:4]=1[C:16]1[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=1.[C-:24]#[N:25].[K+].C(OCC)(=O)C>CS(C)=O.O>[C:24]([CH2:2][C:3]1[O:7][N:6]=[C:5]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[C:4]=1[C:16]1[CH:21]=[CH:20][C:19]([O:22][CH3:23])=[CH:18][CH:17]=1)#[N:25] |f:1.2|

Inputs

Step One
Name
5-chloromethyl-3,4-bis(4-methoxyphenyl)isoxazole
Quantity
500 mg
Type
reactant
Smiles
ClCC1=C(C(=NO1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Name
Quantity
3 mL
Type
solvent
Smiles
CS(=O)C
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
122 mg
Type
reactant
Smiles
[C-]#N.[K+]
Step Three
Name
Quantity
80 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The resulting mixture was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (hexane:ethyl acetate=4:1)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(#N)CC1=C(C(=NO1)C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 43.1%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.